4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules . It also seems to contain a piperazine ring, which is a common feature in many pharmaceuticals . The trifluoromethyl group could potentially enhance the compound’s lipophilicity and metabolic stability .
Chemical Reactions Analysis
Based on a related compound, the electron-withdrawing groups of trifluoromethyl and pyridine could facilitate the amide bond cleavage, leading to the in vivo formation of a carboxylic acid and an amine .Scientific Research Applications
Pharmacological Research and Drug Metabolism
One study involves the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia (CML) patients. This research highlights the metabolic pathways of Flumatinib, identifying major metabolites including products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. The study suggests that electron-withdrawing groups like trifluoromethyl and pyridine facilitate amide bond cleavage, leading to the formation of carboxylic acid and amine (Gong et al., 2010).
Antiproliferative Activity
Another research area involves the synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Compounds from this study showed significant activity on various cell lines, suggesting potential as anticancer agents (Mallesha et al., 2012).
Antimicrobial and Anticonvulsant Activities
Research into novel 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives demonstrated antimicrobial activity against standard strains of Gram-positive and Gram-negative bacteria. This study underscores the potential of such compounds in developing new antimicrobial agents (Krishnamurthy et al., 2011).
Synthesis and Evaluation of Derivatives
The synthesis and evaluation of 3‐Hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives for anticonvulsant and antimicrobial activities represent another area of research. This study found that certain derivatives showed promising anticonvulsant activity, highlighting the potential for developing new therapeutic agents in this domain (Aytemir et al., 2004).
properties
IUPAC Name |
4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N4O.ClH/c1-6-15-7(10(11,12)13)4-8(16-6)17-3-2-14-9(18)5-17;/h4H,2-3,5H2,1H3,(H,14,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHIKLJXOWQVKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCNC(=O)C2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.